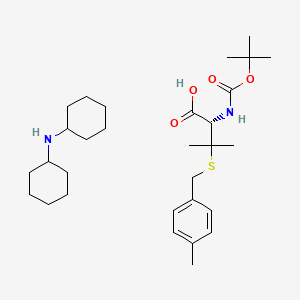

Boc-D-Pen(pMeBzl)-OH.DCHA

Description

Contextualizing D-Penicillamine Derivatives as Specialized Amino Acid Building Blocks

D-penicillamine and its derivatives are classified as non-proteinogenic amino acids, meaning they are not among the 20 common amino acids found in naturally occurring proteins. The synthesis of peptides containing D-penicillamine often requires the use of protecting groups to prevent unwanted side reactions during the peptide coupling process. google.comnih.gov The development of derivatives like Boc-D-Pen(pMeBzl)-OH.DCHA is a direct response to the need for versatile and reliable building blocks in peptide synthesis. chemimpex.com These derivatives allow for the controlled and sequential addition of the penicillamine (B1679230) moiety into a growing peptide chain. chemimpex.com The unique steric bulk provided by the gem-dimethyl group on the β-carbon of the penicillamine residue can be exploited to create peptides with specific secondary structures, such as β-turns. nih.gov

Significance of Protected Non-Proteinogenic Amino Acids in Synthetic Methodology Development

The use of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug discovery. sigmaaldrich.comnih.gov Incorporating these unnatural amino acids into peptide sequences can lead to therapeutics with improved properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. sigmaaldrich.comnih.govresearchgate.net Protected non-proteinogenic amino acids, like this compound, are instrumental in this process. They provide chemists with the tools to systematically modify peptide structures and explore the structure-activity relationships of new drug candidates. The choice of protecting groups is critical, as they must be stable under the reaction conditions of peptide synthesis yet readily removable without damaging the rest of the molecule. nih.gov The Boc group, for instance, is a widely used amino-protecting group that can be removed under acidic conditions. peptide.com

Overview of this compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of peptide and peptidomimetic drug development. chemimpex.com Its utility stems from the orthogonal protection strategy employed in its design. The Boc and pMeBzl protecting groups can be selectively removed under different conditions, allowing for precise chemical manipulations at different stages of a synthesis. nih.gov This compound is particularly useful for introducing the D-penicillamine residue into a peptide sequence, which can be a key step in the development of new therapeutic agents. chemimpex.com For example, penicillamine-containing peptides have been investigated for their metal-chelating properties and their potential to form stable disulfide bridges in cyclic peptides. chemimpex.comnih.gov The bulky nature of the penicillamine residue can also be used to create sterically hindered environments within a molecule, which can be advantageous in the design of catalysts or molecular receptors. nih.gov

Table 2: Research Applications of this compound

| Application Area | Description |

| Peptide Synthesis | Serves as a protected building block for the incorporation of D-penicillamine into peptide chains. chemimpex.com |

| Drug Development | Used in the synthesis of novel pharmaceuticals, leveraging its unique structural properties to potentially enhance bioavailability. chemimpex.com |

| Bioconjugation | Employed in techniques to attach biomolecules to drugs or imaging agents for targeted therapies and diagnostics. chemimpex.com |

| Organosulfur Chemistry | A valuable reagent in studies involving organosulfur compounds, contributing to advancements in organic synthesis. chemimpex.com |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673772 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc D Pen Pmebzl Oh.dcha

Preparation and Purification Strategies for Boc-D-Pen(pMeBzl)-OH.DCHA

The synthesis of this compound is a multi-step process that involves the sequential protection of the functional groups of D-penicillamine. This strategy is essential to prevent undesirable side reactions during peptide synthesis. smolecule.com

Derivatization of D-Penicillamine: Thiol Protection with p-Methoxybenzyl (pMeBzl) Group

The initial step in the synthesis is the protection of the highly reactive thiol group of D-penicillamine. The p-methoxybenzyl (pMeBzl) group is commonly employed for this purpose due to its stability under various reaction conditions and its selective removal. peptide.com The protection is typically achieved by reacting D-penicillamine with 4-methoxybenzyl chloride (pMeBzl-Cl) in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) (DCM). vulcanchem.com This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of penicillamine (B1679230) attacks the benzylic carbon of pMeBzl-Cl.

Introduction of the tert-Butoxycarbonyl (Boc) Nα-Protecting Group

Following the protection of the thiol group, the α-amino group is protected with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis, and it is typically accomplished by reacting the S-protected D-penicillamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. vulcanchem.com The reaction is often carried out in a biphasic system of dioxane and water, with the pH maintained between 9 and 10. vulcanchem.com The Boc group is favored for its acid lability, allowing for its selective removal without affecting other protecting groups. libretexts.org

Role of Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Synthesis and Handling

The final step in the preparation of the title compound is the formation of the dicyclohexylamine (DCHA) salt. This is achieved by treating the Boc-D-Pen(pMeBzl)-OH with dicyclohexylamine in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane, leading to crystallization. vulcanchem.com The formation of the DCHA salt serves several important purposes. It converts the oily or difficult-to-handle free acid into a stable, crystalline solid, which simplifies purification, handling, and storage. vulcanchem.comsmolecule.comgoogle.com Furthermore, the DCHA salt enhances the solubility of the protected amino acid in polar aprotic solvents like dimethylformamide (DMF), which is beneficial for its use in solid-phase peptide synthesis (SPPS). vulcanchem.com Before its use in peptide coupling reactions, the free acid must be regenerated from the DCHA salt, which is typically done by extraction with an ice-cold aqueous solution of potassium bisulfate (KHSO₄). peptide.com

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

|---|---|

| D-Penicillamine | Starting amino acid |

| p-Methoxybenzyl chloride (pMeBzl-Cl) | Thiol protecting agent |

| Di-tert-butyl dicarbonate (Boc₂O) | Amino protecting agent |

| Dicyclohexylamine (DCHA) | Salt-forming agent |

Reactivity and Orthogonal Deprotection Chemistry

The utility of this compound in peptide synthesis hinges on the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.

Investigation of Selective Boc Group Cleavage Protocols

The Boc group is known for its sensitivity to acidic conditions. libretexts.org Its removal is a critical step in the stepwise elongation of a peptide chain. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in a 25% (v/v) solution in dichloromethane (DCM). vulcanchem.com This protocol is highly efficient and selective, leaving the pMeBzl group and other acid-stable protecting groups intact. peptide.com Other acidic reagents, such as hydrogen chloride (HCl) in dioxane, can also be employed for Boc cleavage. nih.gov The mechanism involves the protonation of the Boc group, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.

Research into p-Methoxybenzyl Thiol Protecting Group Removal Mechanisms

The p-methoxybenzyl (pMeBzl) group is significantly more stable to acid than the Boc group and requires harsher conditions for its removal. peptide.com This difference in lability is the cornerstone of the orthogonal protection strategy. The pMeBzl group is typically cleaved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). vulcanchem.comsigmaaldrich.com This step is usually performed at the end of the peptide synthesis to deprotect all acid-labile side-chain protecting groups simultaneously with the cleavage of the peptide from the resin support. sigmaaldrich.com Alternative methods for the removal of benzyl-type thiol protecting groups include treatment with mercuric acetate or trifluoromethanesulfonic acid (TFMSA). sigmaaldrich.comgoogle.com More recent research has explored the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA, which can facilitate the removal of p-methoxybenzyl groups under milder conditions. nih.gov Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a viable method for deprotecting p-methoxybenzyl ethers, taking advantage of the electron-donating nature of the methoxy (B1213986) group. total-synthesis.comucla.edu

Table 2: Orthogonal Deprotection Strategies

| Protecting Group | Cleavage Reagent | Stability of Other Groups |

|---|---|---|

| Boc | Trifluoroacetic acid (TFA) | pMeBzl group is stable |

| pMeBzl | Anhydrous Hydrogen Fluoride (HF) | Boc group is already removed |

Applications in Advanced Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Boc-D-Pen(pMeBzl)-OH.DCHA is particularly well-suited for Boc/Bzl chemistry, a traditional and robust strategy in Solid-Phase Peptide Synthesis (SPPS). peptide.com The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the more stable p-methylbenzyl (pMeBzl) protecting group on the thiol side chain. peptide.comvulcanchem.com The dicyclohexylammonium (B1228976) (DCHA) salt form of the compound enhances its solubility in polar aprotic solvents like dimethylformamide (DMF), which is crucial for efficient coupling reactions in SPPS. vulcanchem.com

The successful incorporation of D-penicillamine into a peptide sequence via SPPS hinges on the optimization of coupling reactions and resin loading. Due to the steric hindrance presented by the β,β-dimethyl groups of the penicillamine (B1679230) residue, coupling of the subsequent amino acid can be challenging.

Key Optimization Parameters:

| Parameter | Recommendation | Rationale |

| Coupling Reagents | Use of high-activity coupling reagents such as HBTU/HATU in combination with a tertiary base like N,N-diisopropylethylamine (DIEA). | Overcomes the steric hindrance of the penicillamine residue to ensure efficient amide bond formation. |

| Reaction Time & Temperature | Extended coupling times or a slight increase in temperature (e.g., to 37°C) may be necessary. | Provides sufficient time and energy for the coupling reaction to proceed to completion. nih.gov |

| Double Coupling | Performing a second coupling step with fresh reagents. | Ensures that all free amino groups on the resin-bound peptide have reacted, maximizing the yield of the desired product. |

| Resin Loading | Utilize resins with a lower loading capacity. | High resin loading can lead to increased intermolecular side reactions, such as peptide dimerization, especially with sterically hindered amino acids. sci-hub.se |

| Monitoring | Regular monitoring of coupling and deprotection steps using methods like the Kaiser test or UV-Vis spectroscopy of Fmoc release. iris-biotech.de | Allows for the real-time assessment of reaction completion and helps in making informed decisions to optimize the synthesis protocol. iris-biotech.de |

| Capping | Acetylation of unreacted amino groups after the coupling step. | Prevents the formation of deletion sequences, which simplifies the purification of the final peptide. iris-biotech.de |

The choice of protecting group for the thiol moiety of penicillamine is also a critical consideration. In Boc chemistry, the p-methylbenzyl (pMeBzl) group is commonly employed. peptide.com For Fmoc-based strategies, the trityl (Trt) group is a frequent choice. peptide.com

The incorporation of D-penicillamine is a deliberate strategy to introduce conformational constraints into a peptide's structure. The gem-dimethyl group restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds, influencing the local peptide backbone and leading to more defined secondary structures. nih.govfrontiersin.org This is particularly valuable in the design of peptides that mimic a specific bioactive conformation, such as that required for receptor binding.

Research has shown that the strategic placement of penicillamine residues can have a significant impact on the biological activity of a peptide. nih.gov For instance, in the development of α-conotoxin analogs, substituting cysteine with penicillamine at specific positions led to substantial changes in potency, highlighting the role of the induced spatial constraints on the peptide's interaction with its target. nih.gov The increased hydrophobicity imparted by the penicillamine residue can sometimes lead to solubility issues, which can be mitigated by the incorporation of charged amino acids elsewhere in the sequence. nih.gov

A primary application of incorporating penicillamine into peptides is to form sterically hindered and more stable disulfide bridges. These bridges are crucial for creating cyclic peptides with constrained conformations. The formation of a disulfide bond between two penicillamine residues or between a penicillamine and a cysteine residue is typically achieved through oxidative cyclization after the linear peptide has been assembled and cleaved from the resin. google.com

Several methodologies can be employed for disulfide bond formation:

Air Oxidation: A straightforward method where the deprotected peptide is dissolved in a dilute solution at a slightly basic pH and exposed to air. However, this method can be slow and may lead to the formation of oligomers.

Iodine Oxidation: A more rapid and controlled method where a solution of iodine is used to oxidize the thiol groups. The reaction is typically fast and efficient. nih.gov

Potassium Ferricyanide: Another common oxidizing agent used for disulfide bond formation.

Orthogonal Cysteine Pairing: In peptides containing multiple cysteine or penicillamine residues, regioselective disulfide bond formation can be achieved using orthogonal protecting groups. For example, one pair of thiols can be protected with a group that is labile to a specific reagent, while another pair is protected with a group that is stable to that reagent. This allows for the sequential and controlled formation of multiple disulfide bridges. It has been observed that the formation of a mixed disulfide bond between cysteine and penicillamine is often thermodynamically favored over the formation of Cys-Cys or Pen-Pen homodimers. rsc.orgrsc.org

The steric bulk of the penicillamine residues can also be exploited to direct the folding of peptides into specific isomers with desired disulfide connectivities. rsc.org

Strategies for the Incorporation of D-Penicillamine Residues into Constrained Peptide Structures

Utilization in Solution-Phase Peptide Synthesis (LPPS) Strategies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. rsc.org In LPPS, Boc-D-Pen(pMeBzl)-OH can be used as a starting material. google.com The synthesis involves the sequential coupling of protected amino acids in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. The principles of protecting group strategy and coupling reagent selection are similar to those in SPPS. The Boc group is removed with acid, and the pMeBzl group remains to protect the thiol until the final deprotection step. vulcanchem.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability against proteolytic degradation and bioavailability. nih.govescholarship.org The unique structural features of D-penicillamine make it an excellent candidate for incorporation into peptidomimetic design.

The gem-dimethyl substitution in D-penicillamine serves as a powerful tool for conformational restriction in peptidomimetics. nih.gov By replacing a standard cysteine residue with penicillamine, medicinal chemists can introduce a "gauche" effect, which significantly influences the local peptide backbone conformation. frontiersin.org This pre-organization of the peptide into a specific three-dimensional structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. rsc.org

The conformational constraint imposed by penicillamine can be used to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. mdpi.com For example, the cyclization of peptides through a penicillamine-containing disulfide bridge is a well-established strategy to create conformationally restricted and potent bioactive molecules. mdpi.com The resulting cyclic peptidomimetics often exhibit enhanced resistance to enzymatic degradation compared to their linear counterparts. nih.gov

Impact of β,β-Dimethyl Substitution on Peptidomimetic Scaffolds

The defining characteristic of penicillamine, and by extension Boc-D-Pen(pMeBzl)-OH, is the presence of gem-dimethyl groups on the β-carbon of the amino acid structure. This β,β-dimethyl substitution imparts significant conformational constraints on the peptide backbone. Unlike naturally occurring amino acids, the rotational freedom around the N-Cα and Cα-C bonds (phi (φ) and psi (ψ) dihedral angles) is considerably restricted. This steric hindrance plays a crucial role in stabilizing specific secondary structures, such as β-turns and hairpins, which are often critical for biological activity. uminho.pt

The incorporation of residues with β,β-dimethyl substitution, like those derived from Boc-D-Pen(pMeBzl)-OH, is a strategic approach in peptidomimetic design to enhance metabolic stability. uminho.pt Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. nih.gov The bulky dimethyl groups can sterically hinder the approach of proteolytic enzymes, thereby increasing the half-life of the resulting peptidomimetic in a biological system. ptfarm.pl

Furthermore, the conformational rigidity imposed by the gem-dimethyl groups can lead to higher receptor affinity and selectivity. By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, which can translate to more potent and specific ligand-receptor interactions. biomolther.org This principle is fundamental to the rational design of peptidomimetics, where the goal is to mimic the essential structural features of a native peptide ligand while improving its drug-like properties. nih.gov

Development of Cyclic Peptides for Pharmacological Research

The use of this compound is particularly valuable in the synthesis of cyclic peptides. Cyclization is a widely employed strategy in medicinal chemistry to overcome some of the inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability. nih.govbiomolther.org Cyclic peptides often exhibit enhanced resistance to exopeptidases due to the absence of terminal amino and carboxyl groups. biomolther.org

The penicillamine residue, with its protected thiol group (-S-pMeBzl), is a key component for forming disulfide bridges, a common method for peptide cyclization. Following the solid-phase synthesis of the linear peptide chain, the protecting groups, including the Boc and pMeBzl groups, can be removed to allow for the formation of an intramolecular disulfide bond between two penicillamine (or cysteine) residues. This creates a cyclic structure that can mimic the conformation of a protein loop or other critical binding motifs. nih.gov

A notable example of the application of D-penicillamine in cyclic peptides is in the development of opioid receptor antagonists. For instance, the cyclic peptide [D-Pen², D-Pen⁵]enkephalin (DPDPE) is a highly selective delta-opioid receptor agonist, where the cyclization is achieved through a disulfide bond between two D-penicillamine residues. nih.gov The conformational constraints imposed by the gem-dimethyl groups of the penicillamine residues are crucial for its receptor selectivity.

The synthesis of such complex cyclic peptides often involves solid-phase peptide synthesis (SPPS), where the Boc protecting group on the α-amino group is temporarily removed at each cycle to allow for the coupling of the next amino acid. thermofisher.com The p-methylbenzyl (pMeBzl) group protecting the thiol side chain is more stable and is typically removed in the final cleavage step, often under strong acidic conditions, just before or concurrently with the cyclization step. peptide.com

The development of peptidomimetics containing D-penicillamine has also been explored for other therapeutic targets. For example, research into Pro-Leu-Gly-NH2 peptidomimetics as modulators of the dopamine (B1211576) D2 receptor has involved the synthesis of dimethyl derivatives using D-penicillamine. nih.gov These studies aim to introduce steric bulk to influence the pharmacological activity of the resulting compounds. nih.gov

The following table summarizes key research findings related to the application of D-penicillamine derivatives in peptide and peptidomimetic research:

| Research Area | Key Finding | Reference Compound/Motif | Significance |

| Opioid Receptor Selectivity | Cyclization via disulfide bonds between D-Pen residues confers high selectivity for the delta-opioid receptor. | [D-Pen², D-Pen⁵]enkephalin (DPDPE) | Demonstrates the role of conformational constraint in achieving receptor specificity. nih.gov |

| Dopamine Receptor Modulation | Introduction of β,β-dimethyl groups via penicillamine derivatives can alter the pharmacological profile of peptidomimetics. | Dimethyl derivatives of 5.6.5-spiro bicyclic lactam Pro-Leu-Gly-NH2 peptidomimetics | Highlights the impact of steric bulk on modulating receptor activity. nih.gov |

| Enhanced Metabolic Stability | The β,β-dimethyl substitution provides steric hindrance against proteolytic enzymes. | Peptidomimetics containing penicillamine | Increases the in vivo half-life of peptide-based drug candidates. uminho.ptptfarm.pl |

Stereochemical Aspects and Chiral Control in Boc D Pen Pmebzl Oh.dcha Research

Importance of D-Stereochemistry in Peptide and Drug Design Research

In the realm of biochemistry and peptide synthesis, the "handedness" or chirality of amino acids is of fundamental importance. jpt.com While L-amino acids are the predominant proteinogenic building blocks in nature, the strategic incorporation of their D-enantiomers into peptide sequences offers several advantages in drug design. jpt.comresearchgate.net

Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases in the body. The introduction of D-amino acids can significantly increase resistance to enzymatic degradation, thereby prolonging the peptide's half-life and therapeutic window. jpt.comresearchgate.net

Modulation of Biological Activity: The stereochemistry of amino acid residues directly influences the three-dimensional conformation of a peptide. frontiersin.org Replacing an L-amino acid with its D-counterpart can alter the peptide's secondary structure, such as inducing turns or disrupting helices, which in turn can modulate its binding affinity and selectivity for biological targets. nih.govchemrxiv.org For instance, the substitution of L-Cysteine with D-Penicillamine has been shown to impact the biological activity of peptides, sometimes leading to a decrease in potency or even a switch from agonist to antagonist activity. nih.gov

Novel Structural Scaffolds: D-amino acids are valuable tools for creating novel peptide and protein structures with unique conformational properties not accessible with only L-amino acids. nih.gov This allows for the design of peptidomimetics with improved pharmacological profiles.

The D-configuration of the penicillamine (B1679230) residue in Boc-D-Pen(pMeBzl)-OH.DCHA makes it a key building block for synthesizing peptides with these desirable characteristics. The bulky β,β-dimethyl groups of the penicillamine, combined with the D-stereochemistry, introduce significant conformational constraints that can be exploited in drug design. nih.gov

Methodologies for Stereochemical Purity Assessment and Maintenance in Synthetic Pathways

Ensuring the enantiomeric purity of synthetic peptides is a critical aspect of quality control, as the presence of unwanted diastereomers can affect therapeutic efficacy and introduce unintended biological effects. nih.govresearchgate.net Several analytical techniques are employed to assess and maintain stereochemical purity throughout the synthesis of peptides incorporating building blocks like this compound.

Racemization, the conversion of one enantiomer into its mirror image, is a common side reaction during peptide synthesis. researchgate.net Therefore, rigorous methods are required to quantify the extent of such impurities.

Key methodologies include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. researchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers, allowing for their separation and quantification. researchgate.netmdpi.com Different types of CSPs, such as those based on polysaccharides or Pirkle-type phases, are available for the chiral separation of amino acids and peptides. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide into its constituent amino acids, they can be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified by GC-MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to distinguish between diastereomers, often with the aid of chiral shift reagents. rsc.org For example, 1H–13C HSQC spectra can reveal the presence of different stereoisomers. rsc.orgresearchgate.net

Marfey's Method: This classic method involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), followed by HPLC analysis to separate the resulting diastereomers. mdpi.com

Maintaining stereochemical integrity during synthesis is equally important. This is achieved through careful selection of coupling reagents, solvents, and reaction conditions that minimize racemization. rsc.org The use of high-purity starting materials, such as this compound with a high enantiomeric excess, is a prerequisite for obtaining a stereochemically pure final peptide. thermofisher.comnih.gov

Table 1: Analytical Techniques for Stereochemical Purity Assessment

| Methodology | Principle | Application in Peptide Synthesis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Separation and quantification of D- and L-isomers of amino acids and peptide diastereomers. mdpi.comnih.gov |

| GC-MS | Separation of volatile diastereomeric derivatives of amino acids. nih.gov | Quantification of enantiomeric impurities after peptide hydrolysis and derivatization. nih.gov |

| NMR Spectroscopy | Distinguishing diastereomers in solution, sometimes with chiral shift reagents. rsc.org | Structural analysis and detection of stereoisomers. rsc.orgresearchgate.net |

| Marfey's Method | Derivatization with a chiral reagent to form diastereomers separable by HPLC. mdpi.com | Determination of the absolute configuration of amino acids in a peptide. mdpi.com |

Influence of D-Penicillamine's Configuration on Peptide Conformation and Biological Interactions

The incorporation of D-penicillamine, as facilitated by this compound, has a profound impact on the resulting peptide's three-dimensional structure and its interactions with biological targets. The specific stereochemistry at the α-carbon, combined with the steric bulk of the gem-dimethyl groups on the β-carbon, imposes significant conformational restrictions on the peptide backbone. nih.govresearchgate.net

Conformational Rigidity: The presence of the penicillamine residue can lead to a more restricted and well-defined peptide conformation. researchgate.netnih.gov This can be advantageous in drug design as it can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a specific receptor.

Disruption of Secondary Structures: The introduction of a D-amino acid into a peptide sequence composed of L-amino acids often disrupts regular secondary structures like α-helices and β-sheets. frontiersin.orgnih.gov This can be a deliberate strategy to design peptides with specific turns or non-standard conformations that are crucial for their biological function.

Alteration of Biological Activity: The conformational changes induced by D-penicillamine can dramatically alter the peptide's biological activity. nih.gov Studies have shown that substituting a cysteine residue with penicillamine can either enhance or diminish the peptide's potency, and in some cases, convert an agonist into an antagonist. nih.govresearchgate.net The precise effect is highly dependent on the position of the substitution within the peptide sequence and the specific biological target. For example, replacing L-Cys with D-Pen in certain conotoxins resulted in inactive analogs. nih.gov

Table 2: Effects of D-Penicillamine Incorporation on Peptides

| Feature | Influence of D-Penicillamine | Research Finding Example |

| Peptide Conformation | Increased rigidity and restricted conformation. researchgate.netnih.gov | [1-L-penicillamine]oxytocin exhibits a more restricted conformation compared to the native hormone. researchgate.net |

| Secondary Structure | Can disrupt or stabilize specific secondary structures depending on the context. nih.govchemrxiv.org | D-amino acids can induce kink structures, destabilizing α-helices. frontiersin.org |

| Biological Activity | Can modulate potency and even switch from agonism to antagonism. nih.govresearchgate.net | Substitution of Cys with L-Pen maintained agonist activity in oxytocin, while substitution at a different position resulted in antagonism. nih.gov |

| Receptor Binding | The steric bulk and stereochemistry can alter binding affinity and selectivity. rsc.orgresearchgate.net | Both increases and decreases in receptor binding potency have been observed upon Pen substitution in bioactive peptides. researchgate.net |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-α-t-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine (B1670486) salt |

| Boc-L-Pen(MBzl)-OH*DCHA | N-alpha-t-Butyloxycarbonyl-S-(4-methylbenzyl)-L-penicillamine dicyclohexylamine |

| D-Penicillamine | (2R)-2-amino-3-methyl-3-sulfanyl-butanoic acid |

| L-Penicillamine | (2S)-2-amino-3-methyl-3-sulfanyl-butanoic acid |

| Cysteine | (2R)-2-amino-3-sulfanyl-propanoic acid |

| DCHA | Dicyclohexylamine |

| Boc | t-Butyloxycarbonyl |

| pMeBzl | para-methylbenzyl |

| FDAA | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| DMF | Dimethylformamide |

| NMP | N-methyl-2-pyrrolidone |

| DCM | Dichloromethane (B109758) |

Advanced Research Applications in Chemical Biology and Drug Discovery Methodologies

Role as a Chiral Building Block in the Synthesis of Complex Molecules

Boc-D-Pen(pMeBzl)-OH.DCHA is a valuable chiral building block in the asymmetric synthesis of complex molecules, particularly peptides and peptidomimetics. rsc.org The "D" configuration of the penicillamine (B1679230) backbone introduces a specific stereochemistry that is often crucial for the biological activity of the target molecule. The Boc and pMeBzl protecting groups offer orthogonal protection, allowing for selective deprotection and sequential bond formation, a cornerstone of modern synthetic chemistry. vulcanchem.com The Boc group is readily removed under acidic conditions, while the pMeBzl group is cleaved under stronger acidic conditions, providing a strategic advantage in multistep syntheses. vulcanchem.com

The DCHA salt form of this compound enhances its stability and solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF). vulcanchem.com This improved handling and reactivity make it a preferred reagent for introducing a constrained, D-configured amino acid residue into a peptide chain. The bulky dimethyl groups on the β-carbon of the penicillamine residue impart significant conformational constraints on the resulting peptide, which can be exploited to mimic or stabilize specific secondary structures like β-turns.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C30H50N2O4S |

| Molecular Weight | 534.8 g/mol |

| CAS Number | 198470-36-9 |

| Appearance | White to off-white powder |

| Purity | ≥ 98% |

| Storage Temperature | 2-8°C |

This table summarizes the key physicochemical properties of this compound. biocrick.comchemimpex.comchemicalbook.comavantorsciences.comcalpaclab.com

Contribution to Ligand Design and Coordination Chemistry Research

The presence of a protected thiol group in this compound makes it a significant contributor to ligand design and coordination chemistry. chemimpex.com After deprotection, the free thiol group exhibits a high affinity for a variety of metal ions.

Studies on Metal Ion Chelation Properties and Their Applications in Bioinorganic Chemistry

The deprotected penicillamine residue derived from this compound is a potent chelating agent for various metal ions. chemimpex.comrsc.org The soft sulfur donor atom of the thiol group shows a strong affinity for soft metal ions like mercury(II), cadmium(II), and copper(I). rsc.org This property is leveraged in bioinorganic chemistry to design and synthesize peptide-based ligands that can selectively bind to and sequester specific metal ions. Such studies are crucial for understanding the roles of metal ions in biological systems, as well as for developing potential therapeutic agents for metal-related disorders. chemimpex.com Research has shown that peptide scaffolds incorporating cysteine or D-penicillamine can effectively bind to toxic metal ions, highlighting the importance of thiol-containing residues in detoxification systems. rsc.org

Development of Thiol-Containing Scaffolds for Metal Binding Studies

This compound is instrumental in the development of thiol-containing scaffolds for metal binding studies. mdpi.com The ability to incorporate this residue at specific positions within a peptide sequence allows for the creation of tailored metal-binding sites. uiowa.edu By varying the number and spacing of penicillamine residues, researchers can fine-tune the coordination environment and selectivity of the resulting ligand. rsc.org These scaffolds are used to model the metal-binding sites of metalloproteins and to investigate the fundamental principles of metal-protein interactions. rsc.orgmdpi.com The insights gained from these studies can guide the design of artificial metalloenzymes and novel catalysts.

Application in the Rational Design of Molecular Probes and Modulators of Biological Pathways

The unique properties of the penicillamine residue, once deprotected, make this compound a valuable tool for designing molecular probes and modulators of biological pathways. chemimpex.com The thiol group can act as a nucleophile, a redox-active center, or a metal-binding ligand, enabling the resulting molecules to interact with a wide range of biological targets.

For instance, the thiol group can be used to attach fluorescent dyes or other reporter molecules, creating probes to visualize and track biological processes. Furthermore, the ability of the penicillamine residue to chelate metal ions can be exploited to develop modulators of metalloenzymes, which play critical roles in many diseases. ugent.be The design of inhibitors for zinc-containing enzymes, for example, often relies on incorporating a zinc-binding group, and thiol-containing moieties are considered viable alternatives to traditional hydroxamic acids. ugent.be

Use in Combinatorial Chemistry and Chemical Library Synthesis Methodologies

This compound is well-suited for use in combinatorial chemistry and the synthesis of chemical libraries. guidechem.comwikipedia.org The principles of combinatorial synthesis allow for the rapid generation of a large number of compounds, which can then be screened for biological activity. wikipedia.orgnih.gov The compatibility of this compound with solid-phase peptide synthesis makes it an ideal building block for creating peptide-based libraries. vulcanchem.com

The "split-and-pool" synthesis strategy, a hallmark of combinatorial chemistry, can be readily applied using this protected amino acid. wikipedia.org By incorporating this compound into a library of peptides, researchers can systematically explore the effects of a constrained, D-configured, thiol-containing residue on the activity and selectivity of the peptides. This approach has been instrumental in the discovery of novel ligands, enzyme inhibitors, and other bioactive molecules.

Potential in Protein Engineering and Bioconjugation Strategies

The unique reactivity of the thiol group, once deprotected, gives this compound significant potential in protein engineering and bioconjugation strategies. The thiol group is a relatively rare functional group in proteins, making it an ideal target for site-specific modification.

By incorporating a penicillamine residue into a protein through solid-phase synthesis or other methods, researchers can introduce a unique chemical handle for bioconjugation. This handle can be used to attach a wide variety of molecules, including drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. The thioether moiety can also be used to chelate metals, as seen in its potential to inhibit metalloproteases. vulcanchem.com Furthermore, the development of thiol-mediated anchoring techniques for constructing nanostructures on DNA scaffolds demonstrates the broader applicability of thiol-containing molecules in creating novel biomaterials. acs.org

Computational and Theoretical Investigations of Boc D Pen Pmebzl Oh.dcha and Its Derivatives

Molecular Modeling and Conformational Analysis of D-Penicillamine within Peptide Chains

The incorporation of D-penicillamine, a non-proteinogenic amino acid characterized by β,β-dimethylcysteine, into peptide chains introduces significant conformational constraints. umich.eduannualreviews.org Molecular modeling and conformational analysis are essential tools to understand the structural impact of this residue.

Studies on cyclic, penicillamine-containing enkephalin analogs using 1H NMR spectroscopy have revealed distinct conformational features. umich.edu Comparison of chemical shifts, coupling constants, and the temperature dependence of amide proton chemical shifts indicated different conformations among the analogs, some of which could be directly related to the primary sequence. umich.edu For instance, the chemical shifts of the Pen⁵ amide proton were found to correlate with the enantiomeric nature of this residue. umich.edu

Further research on both linear and cyclic opioid peptides containing D-penicillamine has been conducted to determine the conformational requirements for high-affinity binding to opioid receptors. nih.gov These studies have shown that analogs with high affinity for the delta-receptor share a unique, compact, low-energy conformer characterized by intramolecular hydrogen bonds. nih.gov This conformation is notably different from the β-II-turn-type structure associated with high-affinity mu-receptor binding. nih.gov

The steric bulk of the gem-dimethyl groups on the β-carbon of penicillamine (B1679230) restricts the available conformational space, often favoring specific turn structures in peptides. annualreviews.orgresearchgate.net This has been utilized in the design of peptide analogs to stabilize β-turn conformations. annualreviews.org Molecular dynamics simulations and other computational methods are employed to explore the conformational landscape of these peptides, providing insights into their three-dimensional structures and flexibility in solution. annualreviews.orgrsc.orgacs.org

Table 1: Conformational Data of D-Penicillamine in Peptides

| Peptide/Analog | Methodology | Key Conformational Findings | Reference |

| Cyclic Penicillamine-Containing Enkephalins | 1H NMR Spectroscopy | Different conformational features among analogs, influenced by primary sequence. Correlation between Pen⁵ amide proton chemical shifts and enantiomeric nature. | umich.edu |

| Linear and Cyclic Delta-Selective Opioid Peptides | Computer-Analyzed Receptor Binding Studies | High-affinity delta-receptor binding associated with a unique, compact low-energy conformer with intramolecular H-bonds. | nih.gov |

| [Pen¹]oxytocin | Conformational Study | Increased conformational rigidity compared to oxytocin, which may be related to its antagonist activity. | pnas.org |

| H(Pen)DLPCGLY (wtPen) | DFT and Molecular Dynamics | The penicillamine moiety contributes to a stable square pyramidal Ni(III) species in a metallopeptide, influencing its catalytic activity. | rsc.org |

Quantum Chemical Calculations on Protecting Group Stability and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the stability and reactivity of protecting groups like the tert-butyloxycarbonyl (Boc) and p-methylbenzyl (pMeBzl) groups. wuxiapptec.comresearchgate.netmdpi.com

Boc Group Stability and Reactivity:

The Boc group is known for its stability under a variety of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions. wuxiapptec.comorganic-chemistry.org Quantum mechanical (QM) calculations have been used to model the mechanism of Boc protection and deprotection. For instance, QM analyses of the Boc protection of primary amines have shown that alcoholic solvents can accelerate the reaction by stabilizing the transition state through hydrogen bonding. wuxiapptec.com

Calculations can also predict the susceptibility of the N-Boc group to cleavage. An electron-withdrawing N-Boc group can increase the susceptibility of an amide bond to hydrolytic ring opening. researchgate.net The stability of the Boc group is also influenced by its electronic environment; electron-donating groups can affect the deprotonation efficiency of radical cations in polymers containing Boc-protected groups. nih.gov A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of its thermal deprotection. researchgate.net

pMeBzl Group Stability and Reactivity:

The p-methylbenzyl (pMeBzl) group is an important protecting group for the thiol functionality of cysteine and its analogs, like penicillamine. Its stability and reactivity are influenced by electronic and steric factors. universiteitleiden.nl The electron-donating methyl group on the benzyl (B1604629) ring can affect the stability of the protecting group and its reactivity during cleavage, which is often achieved by strong acids like trifluoroacetic acid (TFA) or through reductive methods.

Table 2: Computational Data on Protecting Group Stability

| Protecting Group | Computational Method | Key Findings | Reference |

| Boc | Quantum Mechanics (QM) | Alcoholic solvents stabilize the transition state in Boc protection of primary amines via hydrogen bonding, increasing the reaction rate. | wuxiapptec.com |

| Boc | Quantum Chemical Calculations (DFT) | N-Boc group can increase susceptibility of amide bonds to hydrolysis. | researchgate.net |

| Boc | Quantum Chemical Calculations (DFT) | A strong correlation exists between the electrophilicity of the N-Boc carbonyl group and the thermal deprotection rate. | researchgate.net |

| General Protecting Groups | Not Specified | Electron-withdrawing protecting groups deactivate glycosyl donors by destabilizing positive charge buildup at the anomeric center. | universiteitleiden.nl |

In silico Prediction of Peptide Secondary Structures Incorporating D-Penicillamine Analogues

The introduction of D-penicillamine and its derivatives into a peptide sequence can significantly influence the resulting secondary structure. In silico prediction tools and algorithms are widely used to model and predict these structural changes. nih.govmdpi.com

Various web servers and software packages, such as PEP-FOLD, are available for predicting the three-dimensional structures of peptides from their amino acid sequences. mdpi.comuniv-paris-diderot.fr These tools often utilize structural alphabets and coarse-grained force fields to sample the conformational space and identify low-energy structures. univ-paris-diderot.fr While many standard tools are optimized for natural L-amino acids, some can accommodate D-amino acids and other non-natural residues, which is crucial for studying peptides containing D-penicillamine. nih.gov

The conformational constraints imposed by the gem-dimethyl groups of D-penicillamine often lead to the formation of well-defined secondary structures, particularly β-turns. annualreviews.org In silico methods can predict the probability of different secondary structure elements (alpha-helix, beta-sheet, random coil) along the peptide chain. nih.gov For peptides incorporating D-penicillamine, these predictions can help in designing analogs with specific folds that are important for their biological function, such as receptor binding. nih.govmdpi.com

Table 3: In silico Tools for Peptide Structure Prediction

| Tool/Server | Functionality | Applicability to D-Penicillamine Analogues | Reference |

| PEP-FOLD | Predicts peptide structures from amino acid sequences using a structural alphabet and coarse-grained force field. | Some versions may not handle D-amino acids directly, requiring careful consideration of the specific tool's capabilities. | univ-paris-diderot.fr |

| BIOPEP-UWM | Database and tool for predicting bioactive peptides from protein sequences. | Can be used to predict the potential bioactivity of peptides containing D-penicillamine, which can then be structurally modeled. | researchgate.net |

| Protinfo Server | Suitable for predicting complex protein structures, can model non-natural and D-amino acids. | Can be used to model peptides containing D-penicillamine and its derivatives. | nih.gov |

| PepFold4 | A modeling server that predicts the structure of short peptide chains based on their low-energy conformations. | Can be used to predict the 3D structures of selected peptides for further analysis. | mdpi.com |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Boc-D-Pen(pMeBzl)-OH.DCHA | N-α-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)-D-penicillamine dicyclohexylammonium (B1228976) salt |

| D-Penicillamine | (2R)-2-Amino-3,3-dimethyl-3-sulfanylpropanoic acid |

| Boc | tert-Butoxycarbonyl |

| pMeBzl | p-Methylbenzyl |

| DCHA | Dicyclohexylamine (B1670486) |

| Enkephalin | A pentapeptide involved in regulating nociception in the body. |

| Oxytocin | A peptide hormone and neuropeptide. |

| TFA | Trifluoroacetic acid |

Advanced Analytical Methodologies for Characterization in Research Contexts

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Final Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of Boc-D-Pen(pMeBzl)-OH.DCHA and its precursors. Both ¹H and ¹³C NMR are routinely utilized to confirm the identity and purity of these molecules.

In ¹H NMR analysis, specific chemical shifts (δ) are indicative of the various protons within the molecule. For instance, the tert-butoxycarbonyl (Boc) protecting group typically exhibits a characteristic singlet signal around 1.38 ppm in a deuterated solvent like DMSO-d₆. vulcanchem.com The protons of the p-methylbenzyl (pMeBzl) group also present distinct signals, with the methyl protons appearing around 2.28 ppm. vulcanchem.com The protons of the dicyclohexylamine (B1670486) (DCHA) salt component and the core amino acid structure also have signature resonances that are carefully analyzed to confirm the complete structure.

The following table summarizes typical ¹H NMR chemical shifts for key functional groups in related Boc-protected amino acid derivatives, providing a reference for the analysis of this compound.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) in DMSO-d₆ |

| Boc Group (-C(CH₃)₃) | ~1.4 |

| p-Methylbenzyl Group (-CH₃) | ~2.3 |

| p-Methylbenzyl Group (aromatic -CH) | ~7.1-7.3 |

| α-Proton (-CH) | Varies |

| Amide Proton (-NH) | Varies |

This table is illustrative and actual chemical shifts can vary based on the specific molecular environment and solvent used.

Utilization of Mass Spectrometry (MS) in Peptide Sequence Verification and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and verifying its elemental composition. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule.

In a typical ESI-MS experiment, the compound is introduced into the mass spectrometer, where it is ionized. For Boc-D-Pen(pMeBzl)-OH as the free acid, a prominent signal corresponding to the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 354.5. vulcanchem.com The presence of the DCHA salt would result in additional or different ionic species depending on the experimental conditions. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental formula.

While this compound is a single amino acid derivative and not a peptide, the principles of MS for peptide analysis are relevant to its synthetic context. In peptide synthesis, MS is crucial for verifying the correct incorporation of each amino acid residue, including protected ones like Boc-D-Pen(pMeBzl)-OH, at each step of the synthesis. nih.gov It is also instrumental in identifying any unintended post-synthetic modifications, such as oxidation or the loss of protecting groups.

The following table outlines the expected molecular ions for the components of this compound in mass spectrometry.

| Component | Molecular Formula | Expected [M+H]⁺ (m/z) |

| Boc-D-Pen(pMeBzl)-OH (Free Acid) | C₁₈H₂₇NO₄S | ~354.5 |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | ~182.3 |

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation in Complex Synthetic Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its isolation from complex reaction mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). vulcanchem.comnih.gov The components of the mixture are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. The purity of the sample is determined by integrating the area of the peak corresponding to the desired compound and comparing it to the total area of all peaks detected, usually by UV absorbance at a specific wavelength (e.g., 220 nm). vulcanchem.com For this compound, purities exceeding 98% are often required for use in peptide synthesis. vulcanchem.com

HPLC is not only a tool for analysis but also for purification. Preparative HPLC can be used to isolate the desired product from unreacted starting materials, byproducts, and other impurities generated during the synthesis. The fractions containing the pure compound are collected, and the solvent is subsequently removed. The use of chiral chromatography, a specialized form of HPLC, can also be employed to determine the enantiomeric purity of protected amino acids, ensuring that the desired stereoisomer is present. rsc.orggoogle.com

The following table provides a typical set of conditions for the HPLC analysis of Boc-protected amino acids.

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution (e.g., increasing percentage of B over time) |

| Detection | UV absorbance at 220 nm |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing Boc-D-Pen(pMeBzl)-OH·DCHA in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Conditions : Use 2-4 equivalents of Boc-D-Pen(pMeBzl)-OH·DCHA with activating agents like HBTU or HATU in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .

- Side-Chain Protection : The p-methylbenzyl (pMeBzl) group on the Pen residue prevents undesired disulfide bond formation during synthesis. Ensure deprotection with TFA:thioanisole:EDT:water (90:5:3:2) to avoid side reactions .

- Temperature Control : Maintain reaction temperatures below 25°C to minimize racemization.

Q. How does Boc-D-Pen(pMeBzl)-OH·DCHA influence peptide conformational stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile (≥50 mg/mL) for organic phases. For aqueous systems, use co-solvents (e.g., 20% acetonitrile in water) and characterize stability via circular dichroism (CD) spectroscopy .

- Data Interpretation : Compare CD spectra to identify β-turn or helical conformations. Use PubChem’s 3D viewer to cross-validate structural predictions .

Q. What purification techniques are most effective for Boc-D-Pen(pMeBzl)-OH·DCHA-containing peptides?

- Methodological Answer :

- HPLC Optimization : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min). Monitor at 220 nm for backbone absorption and 254 nm for aromatic groups .

- Lyophilization : Freeze-dry purified peptides and verify purity via MALDI-TOF MS.

Advanced Research Questions

Q. How can steric hindrance from the pMeBzl group impact peptide bond formation in Boc-D-Pen(pMeBzl)-OH·DCHA-mediated syntheses?

- Methodological Answer :

- Kinetic Analysis : Compare coupling rates with standard Boc-protected amino acids using stopped-flow FTIR to track carbodiimide intermediate formation .

- Computational Modeling : Use tools like PubChem’s 3D viewer or Schrödinger Suite to simulate spatial clashes and adjust resin swelling times accordingly .

- Case Study : For hindered sequences (e.g., Pro-Pen motifs), extend coupling times to 2 hours and use microwave-assisted synthesis (50°C, 20 W) .

Q. What strategies resolve contradictions in enzyme inhibition data involving Boc-D-Pen(pMeBzl)-OH·DCHA derivatives?

- Methodological Answer :

- Assay Validation : Replicate inhibition assays (e.g., against MMP-9) under varying pH (6.5–8.0) and ionic strengths (50–200 mM NaCl). Use PubChem’s similarity clustering to identify structurally analogous inhibitors for cross-comparison .

- Data Normalization : Normalize activity to control peptides lacking the pMeBzl group. Statistically analyze outliers using Grubbs’ test (α = 0.05) .

Q. How can Boc-D-Pen(pMeBzl)-OH·DCHA be integrated into microfluidics-driven dynamic combinatorial chemistry (DCC) platforms?

- Methodological Answer :

- Chip Design : Use PDMS-based microfluidic chips with 100 µm channels. Pre-mix Boc-D-Pen(pMeBzl)-OH·DCHA with thiol-containing building blocks (e.g., cysteamine) in a 1:2 molar ratio .

- Real-Time Monitoring : Employ UV-Vis spectroscopy (280 nm) to track disulfide exchange kinetics. Compare results to bulk-phase DCC to quantify acceleration factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.